molecular formula C7H18Cl2N2 B15310355 (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B15310355
M. Wt: 201.13 g/mol
InChI Key: FUWCJZLMXOCNQP-KLXURFKVSA-N
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Description

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of (S)-2-chloropropan-1-amine with pyrrolidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidin-2,5-dione: Another lactam derivative with different substitution patterns.

Uniqueness

(2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2S)-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(6-8)9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1

InChI Key

FUWCJZLMXOCNQP-KLXURFKVSA-N

Isomeric SMILES

C[C@@H](CN)N1CCCC1.Cl.Cl

Canonical SMILES

CC(CN)N1CCCC1.Cl.Cl

Origin of Product

United States

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